
(2S)-2-(Oxolan-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(Oxolan-3-yl)propanoic acid, also known as homoserine lactone, is a small signaling molecule that is widely used in bacterial communication. It plays a crucial role in regulating gene expression, cell-to-cell communication, and virulence in many bacterial species.
Mécanisme D'action
(2S)-2-(Oxolan-3-yl)propanoic acid acts as a signaling molecule that is detected by other bacteria through specific receptors. Once the molecule is detected, it triggers a cascade of events that leads to changes in gene expression, cell-to-cell communication, and virulence. The exact mechanism of action varies depending on the bacterial species and the specific receptors involved.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects on bacterial cells. These effects include the regulation of gene expression, the induction of virulence factors, the inhibition of biofilm formation, and the modulation of antibiotic resistance.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-2-(Oxolan-3-yl)propanoic acid in lab experiments is its ability to regulate gene expression and virulence in bacterial cells. This makes it a valuable tool for studying bacterial communication and virulence. However, one of the limitations of using this compound is that its effects can vary depending on the bacterial species and the specific receptors involved. This can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research involving (2S)-2-(Oxolan-3-yl)propanoic acid. One area of interest is the development of new antibiotics that target bacterial communication and virulence. Another area of interest is the use of this compound in the development of new diagnostic tools for bacterial infections. Additionally, further research is needed to better understand the mechanisms of action and the effects of this compound on bacterial cells.
Méthodes De Synthèse
(2S)-2-(Oxolan-3-yl)propanoic acid can be synthesized through the lactonization of this compound, which is an amino acid. The lactonization process involves the removal of a water molecule from the carboxyl group of this compound, resulting in the formation of the lactone ring. This reaction can be catalyzed by enzymes, such as LuxI, which is present in many bacterial species.
Applications De Recherche Scientifique
(2S)-2-(Oxolan-3-yl)propanoic acid is widely used in scientific research to study bacterial communication and virulence. It is commonly used in quorum sensing experiments, which involve the detection of small signaling molecules that bacteria use to communicate with each other. Quorum sensing plays a crucial role in regulating gene expression, cell-to-cell communication, and virulence in many bacterial species.
Propriétés
IUPAC Name |
(2S)-2-(oxolan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(7(8)9)6-2-3-10-4-6/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILXYGVGBFRIEW-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)

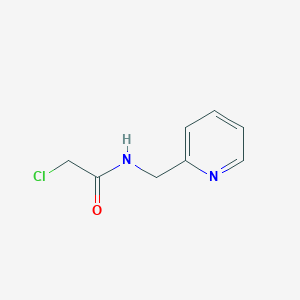
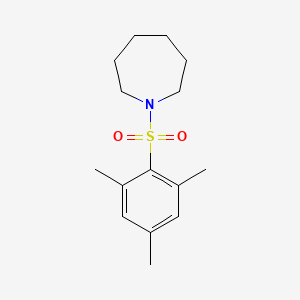
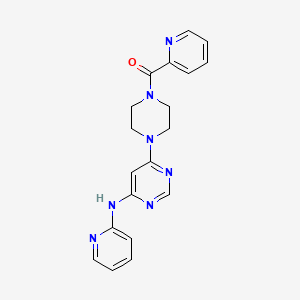
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-methyl-1-phenylurea](/img/structure/B2537589.png)
![N-[[2-(2,2,2-Trifluoroethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2537590.png)
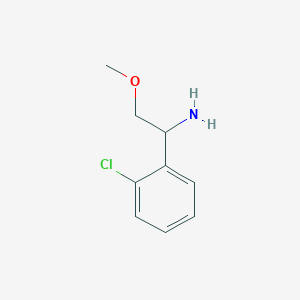
![9-(4-butylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2537596.png)

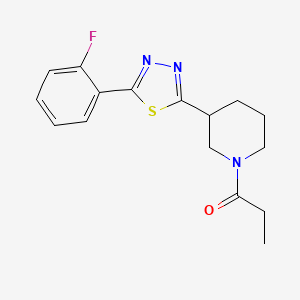
![Ethyl [(pyridin-2-ylamino)carbonothioyl]carbamate](/img/structure/B2537600.png)

